molecular formula C₃₄H₃₆O₆ B1139700 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside CAS No. 67831-42-9

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside

Cat. No.: B1139700
CAS No.: 67831-42-9
M. Wt: 540.65
InChI Key:
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Description

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is a derivative of D-glucose, where four hydroxyl groups are protected by benzyl groups. This compound is often used as an intermediate in the synthesis of various glycosides and other carbohydrate derivatives. It is known for its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.

Scientific Research Applications

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound serves as a precursor for glycosylation reactions, which are essential in the study of glycoproteins and glycolipids.

    Medicine: It is involved in the development of therapeutic agents, particularly in the synthesis of antiviral and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

While the specific mechanism of action for 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is not mentioned in the search results, glycosides in general have been studied for their potential antidiabetic effects .

Future Directions

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside finds applications in an expansive spectrum of drug discovery endeavors, encompassing cancer, inflammation, and metabolic disorder treatments . Its future directions are likely to be influenced by ongoing research in these areas.

Biochemical Analysis

Biochemical Properties

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside plays a significant role in biochemical reactions, primarily as a glycosyl donor in glycosylation processes. It interacts with various enzymes, including glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for the synthesis of complex carbohydrates and glycoconjugates. Additionally, this compound can interact with proteins and other biomolecules through its benzyl groups, which can form hydrophobic interactions and stabilize the structure of glycosylated products .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of glycosyltransferases, thereby affecting the glycosylation patterns of proteins and lipids within cells. This modulation can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by influencing the glycosylation of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with glycosyltransferases and other glycosylation-related enzymes. The benzyl groups on the compound enhance its affinity for these enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This process can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. Additionally, this compound can influence gene expression by altering the glycosylation status of transcription factors, thereby affecting their stability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate glycosylation patterns over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively modulate glycosylation without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function. Threshold effects have been observed, where the compound’s impact on glycosylation and cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the addition and removal of glycosyl groups. These interactions can affect metabolic flux and the levels of specific metabolites within cells, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where glycosylation processes occur. The compound’s benzyl groups can also influence its accumulation and distribution within cells, affecting its overall activity and function .

Subcellular Localization

This compound is localized to various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where glycosylation processes are most active. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its activity and function in modulating glycosylation and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can be synthesized through the benzylation of D-glucose. The process typically involves the following steps:

    Protection of Hydroxyl Groups: D-glucose is treated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylated aldehydes or acids, while reduction can produce benzylated alcohols .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but differs in the position of benzyl groups.

    2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another benzylated sugar derivative with a different stereochemistry.

    1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: An acetylated derivative of D-glucose used in similar applications

Uniqueness

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is unique due to its specific benzylation pattern, which provides distinct reactivity and stability. This makes it particularly useful in selective glycosylation reactions and the synthesis of complex carbohydrate structures .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZRJGYIUDQFSY-BGSSSCFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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